molecular formula C23H18N6O B12016648 (6Z)-6-{(2E)-[4-(benzyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine

(6Z)-6-{(2E)-[4-(benzyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B12016648
M. Wt: 394.4 g/mol
InChI Key: UPGJWLXYLIXRFG-ZVHZXABRSA-N
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Description

4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone is a complex organic compound with the molecular formula C23H18N6O. This compound is notable for its unique structure, which combines a benzaldehyde moiety with a triazolo-phthalazinyl hydrazone group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone typically involves a multi-step process:

    Formation of 4-(benzyloxy)benzaldehyde: This can be achieved by the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of [1,2,4]triazolo[3,4-a]phthalazine: This intermediate can be synthesized by the reaction of phthalic anhydride with hydrazine hydrate, followed by cyclization with triethyl orthoformate.

    Condensation Reaction: The final step involves the condensation of 4-(benzyloxy)benzaldehyde with [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone under acidic conditions to form the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(benzyloxy)benzoic acid [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone.

    Reduction: 4-(benzyloxy)benzyl alcohol [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other biologically active triazole derivatives.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and triazole moieties. These interactions can lead to the inhibition of specific biological pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-b]phthalazin-6-ylhydrazone: Similar structure but different positioning of the triazole ring.

    4-(benzyloxy)benzaldehyde [1,2,3]triazolo[4,3-a]phthalazin-6-ylhydrazone: Different triazole ring system.

Uniqueness

4-(benzyloxy)benzaldehyde [1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazone is unique due to its specific triazole ring system and the presence of both benzaldehyde and hydrazone functionalities. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H18N6O

Molecular Weight

394.4 g/mol

IUPAC Name

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C23H18N6O/c1-2-6-18(7-3-1)15-30-19-12-10-17(11-13-19)14-24-26-22-20-8-4-5-9-21(20)23-27-25-16-29(23)28-22/h1-14,16H,15H2,(H,26,28)/b24-14+

InChI Key

UPGJWLXYLIXRFG-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=NN4C=NN=C4C5=CC=CC=C53

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=NN4C=NN=C4C5=CC=CC=C53

Origin of Product

United States

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